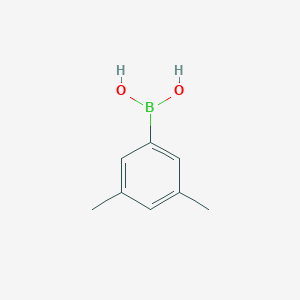
2-Fluorophenylglyoxal hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorophenylglyoxal hydrate is a chemical compound with the molecular formula C8H7FO3 . It is used for research and development purposes . It is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 2-Fluorophenylglyoxal hydrate can be analyzed using various techniques such as X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluorophenylglyoxal hydrate can be analyzed using various techniques such as X-ray diffraction, spectroscopic methods, thermal methods (differential scanning calorimetry (DSC), thermogravimetric analysis (TGA)), gravimetric (dynamic vapour sorption (DVS)), and computational methods .Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine hydrate has been studied using single-crystal x-ray diffraction. This research provides insights into the conformational aspects and structural details of 2'-fluoronucleosides, which are a key component in understanding the properties of 2-Fluorophenylglyoxal hydrate (Hakoshima et al., 1981).
Chemical Sensing and Environmental Monitoring
A study on an intramolecular charge transfer (ICT) based fluorescent probe for N2H4 detection utilizes dicyanoisophorone as the fluorescent group and 4-bromobutyryl moiety as the recognition site. This highlights the application of 2-Fluorophenylglyoxal hydrate derivatives in environmental monitoring and biological sample analysis (Zhu et al., 2019).
Fluorocarbohydrates Synthesis
The synthesis of 2-deoxy-2-fluoro-(±)-glyceraldehyde 3-O-phosphate, a fluorocarbohydrate, demonstrates the use of 2-Fluorophenylglyoxal hydrate in creating structurally modified carbohydrates for biochemical studies (Kent et al., 1966).
Fluoroglycoprotein Construction
Research on the synthesis of 2-deoxy-2-fluoroglycosyl iodides, used for the preparation of fluorosugars, illustrates the importance of 2-Fluorophenylglyoxal hydrate in constructing well-defined fluoroglycoproteins, significant in glycoscience research (Salvadó et al., 2015).
Innovative Drug Synthesis
A study on a high-yield, one-step synthesis of 2-deoxy-2-fluoro sugars from glycals using Selectfluor demonstrates the role of 2-Fluorophenylglyoxal hydrate in innovative drug synthesis and development (Burkart et al., 1997).
Molecular Imaging in Cancer Research
2-Fluorophenylglyoxal hydrate derivatives like 2-fluoro-2-deoxy-D-glucose (FDG) have been used in molecular imaging of tumors and metastases, significantly impacting cancer diagnostics and treatment monitoring (Rivlin et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-2-oxoacetaldehyde;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2.H2O/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-5H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFHVRGKWSAPSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=O)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382545 |
Source


|
| Record name | 2-fluorophenylglyoxal hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenylglyoxal hydrate | |
CAS RN |
170880-96-3 |
Source


|
| Record name | 2-fluorophenylglyoxal hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)




![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)






